molecular formula C13H22Cl2N2O B2932630 N-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride CAS No. 1233953-11-1

N-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2932630
CAS No.: 1233953-11-1
M. Wt: 293.23
InChI Key: LXWGOYIZUAVGBW-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride (CAS 1233953-11-1) is a chemical compound of interest in medicinal chemistry research. It features a piperidine scaffold, a structure recognized as a privileged motif in drug discovery for its ability to interact with various biological targets . The 4-aminopiperidine core is a key structure in the development of novel pharmacologically active compounds. Scientific literature indicates that 4-aminopiperidine derivatives can serve as versatile intermediates or active scaffolds in the synthesis of potential antifungal agents and have been investigated in the design of novel analgesic compounds targeting opioid receptors . The specific research applications for this compound are still being explored, and it represents a valuable building block for researchers in hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-3-11(9-13)10-15-12-5-7-14-8-6-12;;/h2-4,9,12,14-15H,5-8,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWGOYIZUAVGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-Methoxybenzyl Group: The 3-methoxybenzyl group is introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the piperidine derivative.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride and its related compounds have diverse applications across scientific research, particularly in chemistry, biology, and medicine. This compound is used as an intermediate in synthesizing various organic compounds, studying biological processes at the molecular level, and producing specialty chemicals and materials. Its mechanism of action involves interaction with specific molecular targets like receptors or enzymes, modulating their activity and leading to various biological effects.

Pharmacological Applications

Piperidine derivatives, including this compound, have shown potential in modulating neurotransmitter systems, suggesting applications in treating neurological disorders. They can also exhibit antimicrobial properties, making them candidates for exploration in infectious disease treatment.

Case Studies and Research Findings

Antiparasitic Activity: One study evaluated a structurally similar compound against malaria parasites, finding that modifications in the chemical structure significantly impacted both potency and metabolic stability. The presence of fluorinated groups was noted to enhance biological activity.

Neuroleptic Agents Development: Piperidine derivatives are being explored as neuroleptic agents due to their interaction with dopaminergic pathways, suggesting a potential role in developing treatments for psychiatric disorders.

Antifungal Activity: A library of novel 4-aminopiperidines was prepared, and some compounds showed growth-inhibiting activity against Yarrowia lipolytica. Further testing on clinically relevant fungal isolates identified 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine as promising candidates based on their in vitro antifungal activity against Candida spp. and Aspergillus spp .

Role in Drug Design

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Findings from Comparative Studies

  • Substituent Effects on Bioactivity: The 4-methoxyphenyl group in DDO-02003 confers moderate Kv1.5 inhibitory activity (IC₅₀ = 1.2 µM), while the 4-fluorobenzyl analog (DDO-02006) shows improved metabolic stability due to reduced oxidative degradation .
  • Synthetic Efficiency :

    • Yields for analogs range from 40% (DDO-02003) to 63% (N-(4-chloro-3-methoxyphenyl)piperidin-4-amine derivatives), influenced by steric hindrance and reaction conditions .
  • Purity and Stability :

    • Industrial-scale production of N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride achieves 99% purity, highlighting scalability advantages over lab-scale syntheses .

Implications for Drug Development

The 3-methoxybenzyl substitution in N-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride offers a balance between lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS) targets. However, analogs with fluorinated benzyl groups (e.g., DDO-02006) demonstrate superior pharmacokinetic profiles in preclinical models, suggesting that halogenation may refine target selectivity .

Biological Activity

N-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride (N-(3-MBA)piperidin-4-amine) is a compound characterized by its piperidine structure, which features a methoxybenzyl group. Its molecular formula and weight are approximately 293.23 g/mol, and it is typically presented as a dihydrochloride salt, enhancing its solubility for biological assays and pharmaceutical applications. This article explores the biological activity of N-(3-MBA)piperidin-4-amine, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural uniqueness of N-(3-MBA)piperidin-4-amine lies in the methoxy substitution at the meta position of the benzene ring, which influences its biological activity. The piperidine ring is a common scaffold in many biologically active molecules, making this compound a candidate for further pharmacological studies.

PropertyValue
Molecular FormulaC16_{16}H22_{22}Cl2_{2}N
Molecular Weight293.23 g/mol
SolubilityHigh (due to dihydrochloride form)

N-(3-MBA)piperidin-4-amine dihydrochloride interacts with specific molecular targets such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The compound has demonstrated significant activity on central nervous system (CNS) targets, particularly influencing serotonin and dopamine pathways, which are crucial in treating neurological disorders.

Pharmacological Studies

Research has indicated that N-(3-MBA)piperidin-4-amine exhibits potent effects on CNS targets. It has been evaluated for its binding affinity to serotonin and dopamine receptors, providing insights into its pharmacodynamics. Studies suggest that it may be beneficial in modulating neurotransmitter systems, which could lead to therapeutic applications in conditions such as depression and anxiety.

  • CNS Activity :
    • Exhibits significant binding affinity to serotonin receptors.
    • Potential modulation of dopamine pathways.
    • Candidate for treating neurological disorders.
  • Antifungal Activity :
    • Preliminary studies suggest potential antifungal properties against strains such as Candida spp. and Aspergillus spp., although more research is needed to confirm these findings .

Case Studies

Recent investigations into N-(3-MBA)piperidin-4-amine have highlighted its potential therapeutic applications:

  • Study on CNS Effects : A study demonstrated that compounds with similar piperidine structures showed varying degrees of efficacy in modulating neurotransmitter systems, with N-(3-MBA) displaying notable activity .
  • Antifungal Evaluation : In vitro studies assessed the antifungal activity against multiple clinically relevant strains, indicating that modifications in structure could enhance efficacy .

Future Research Directions

Given the promising biological activity of N-(3-MBA)piperidin-4-amine dihydrochloride, future research should focus on:

  • Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
  • Exploration of Structural Modifications : Investigating how changes in the molecular structure can enhance potency and selectivity for specific biological targets.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans for potential therapeutic uses.

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